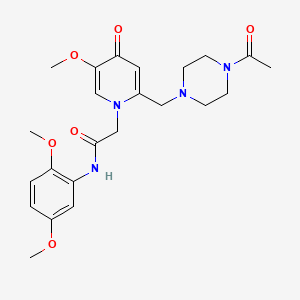

2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O6/c1-16(28)26-9-7-25(8-10-26)13-17-11-20(29)22(33-4)14-27(17)15-23(30)24-19-12-18(31-2)5-6-21(19)32-3/h5-6,11-12,14H,7-10,13,15H2,1-4H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXWEKDHVLWDHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=C(C=CC(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, including the formation of the piperazine and pyridine rings, followed by the introduction of acetyl and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, modifying the compound’s structure.

Substitution: Replacement of one functional group with another, affecting the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.

Biology

In biological research, this compound might be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions could make it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structural features suggest potential activity as a therapeutic agent, possibly targeting specific enzymes or receptors.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action for 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity and specificity would provide insights into its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes three stereoisomeric compounds (m, n, o) from Pharmacopeial Forum (2017) with distinct structural and stereochemical features.

Structural Differences

The target compound features a pyridinone ring as its core, whereas compounds m, n, and o are based on a hexane backbone with phenyl and hydroxy substituents. Key distinctions include:

- Substituents: The target compound’s 4-acetylpiperazinyl methyl and 5-methoxy groups contrast with the phenoxyacetamido and tetrahydro-pyrimidinyl groups in compounds m, n, and o.

- Side Chains: The dimethoxyphenyl acetamide in the target compound differs from the phenoxyacetamido and butanamide groups in the evidence compounds.

Stereochemical Considerations

Compounds m, n, and o exhibit variations in R/S configurations and substituent positions (e.g., 4-hydroxy vs. 4-methoxy), which critically influence their pharmacokinetic and pharmacodynamic profiles. For example:

- Compound m: (2S,4S,5S) configuration.

- Compound n: (2R,4R,5S) configuration.

- Compound o: (2R,4S,5S) configuration.

Functional Group Analysis

| Compound | Core Structure | Key Functional Groups | Potential Implications |

|---|---|---|---|

| Target Compound | Pyridinone ring | 4-Acetylpiperazinyl methyl, 5-methoxy, dimethoxyphenyl acetamide | Enhanced CNS receptor binding; metabolic stability |

| Compounds m, n, o (PF 2017) | Hexane backbone | Phenoxyacetamido, hydroxy, phenyl, tetrahydro-pyrimidinyl butanamide | Stereochemistry-dependent enzyme inhibition |

Pharmacological Implications

- Target Compound : The acetylpiperazine moiety may enhance solubility and blood-brain barrier penetration, while the dimethoxyphenyl group could promote interactions with serotonin or adrenergic receptors.

Research Findings and Limitations

The evidence lacks direct data on the target compound’s biological activity, solubility, or toxicity. However, structural parallels with compounds m, n, and o highlight the importance of:

Stereochemical Precision: Minor configuration changes (e.g., R vs. S) in compounds m, n, and o significantly alter bioactivity .

Substituent Optimization : The acetylpiperazine group in the target compound may improve pharmacokinetics compared to the hydroxy groups in the evidence compounds.

Q & A

Q. What are the standard synthetic routes for this compound, and how can its purity be validated?

The synthesis typically involves multi-step reactions, starting with cyclization of pyridine or pyrimidine precursors. Key steps include:

- Cyclization : Using 4-acetylpiperazine derivatives and substituted pyridinones under basic conditions (e.g., triethylamine) to form the core structure .

- Acetylation : Coupling the intermediate with 2,5-dimethoxyphenyl groups via amide bond formation, often employing carbodiimide coupling agents .

- Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane. Purity Validation :

- HPLC : ≥95% purity threshold with C18 columns and acetonitrile/water mobile phases.

- NMR/Mass Spectrometry : Confirm molecular integrity (e.g., ¹H/¹³C NMR for functional groups; HRMS for molecular weight) .

Q. What spectroscopic methods are critical for structural characterization?

- ¹H/¹³C NMR : Assign peaks for methoxy (δ 3.7–3.9 ppm), acetylpiperazine (δ 2.1–2.3 ppm for acetyl CH₃), and pyridinone carbonyl (δ 165–170 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H amide bonds (~3300 cm⁻¹) .

- X-ray Crystallography (if crystalline): Resolve stereoelectronic effects of the acetylpiperazine and dimethoxyphenyl moieties .

Q. What in vitro assays are recommended for initial biological screening?

- Enzyme Inhibition : Test against kinases or proteases (e.g., serine/threonine kinases) using fluorescence-based assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility : Measure in PBS or DMSO to guide dosing in cell-based studies .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyclization steps .

- Catalysts : Use Pd/C for hydrogenation or Lewis acids (e.g., ZnCl₂) for regioselective acetylpiperazine coupling .

- Temperature Control : Maintain 60–80°C during amide bond formation to prevent racemization .

- Byproduct Mitigation : Monitor intermediates via TLC and quench unreacted reagents with scavenger resins .

Q. How to resolve contradictions in reported biological activity data?

- Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .

- Structural Analog Comparison :

| Analog Substituent | Observed Activity | Reference |

|---|---|---|

| 4-Fluorophenyl | Enhanced kinase inhibition | |

| 3-Nitrophenyl | Reduced solubility |

- Purity Reassessment : Verify via HPLC-MS to exclude batch-specific impurities .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PI3Kγ), focusing on hydrogen bonding with the pyridinone core .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to identify critical residues for affinity .

Q. How to design stability studies under physiological conditions?

- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. The acetylpiperazine group may hydrolyze at pH < 3 .

- Thermal Stability : Store at 4°C, 25°C, and 40°C for 4 weeks; assess decomposition products .

- Light Sensitivity : Conduct ICH Q1B photostability testing to guide storage conditions .

Methodological Notes

- Safety : Use fume hoods and PPE (gloves, lab coat) due to potential irritancy of intermediates (refer to SDS in ).

- Data Interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.